An In-depth Technical Guide to the Core Structure and Physicochemical Properties of Indole
An In-depth Technical Guide to the Core Structure and Physicochemical Properties of Indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and chemical biology.[1][2] Its structure, consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring, imparts unique physicochemical properties that are pivotal to its diverse biological activities.[1][3] The indole nucleus is a cornerstone in a vast array of natural products, pharmaceuticals, and agrochemicals.[4][5] Notably, it is the core of the essential amino acid tryptophan and its derivatives, such as the neurotransmitter serotonin and the hormone melatonin.[3][5] This guide provides a comprehensive overview of the structure, physicochemical properties, and relevant experimental protocols for indole, tailored for professionals in research and drug development.
Indole Structure and Bonding
Indole (1H-Indole) possesses the chemical formula C₈H₇N.[1] It is a planar molecule with a conjugated system of 10 π-electrons, fulfilling Hückel's rule for aromaticity (4n+2, where n=2).[1][6] This electron delocalization involves the lone pair of electrons on the nitrogen atom, contributing significantly to the compound's aromatic character and stability.[1] The resonance energy of indole is approximately 47-49 kcal/mol.
The most reactive position for electrophilic substitution is the C3 position of the pyrrole ring, which is about 10¹³ times more reactive than benzene.[7] Protonation also preferentially occurs at the C3 position, forming a thermodynamically stable 3H-indolium cation that retains the aromaticity of the benzene ring.[7]
Physicochemical Properties of Indole
The physicochemical properties of indole are critical for its behavior in biological systems and its utility in synthetic chemistry. Key quantitative data are summarized in the tables below.
Table 1: General Physicochemical Properties of Indole
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇N | [3][8] |
| Molar Mass | 117.151 g·mol⁻¹ | [3] |
| Appearance | White to yellowish solid | [3][9] |
| Odor | Fecal-like at high concentrations, floral at low concentrations | [3][9] |
| Density | 1.1747 g/cm³ (solid) | [3] |
| Melting Point | 52-54 °C | [3] |
| Boiling Point | 253-254 °C | [3] |
| Dipole Moment | 2.1 D | [3] |
Table 2: Solubility and Partitioning Properties of Indole
| Property | Value | Conditions | Source(s) |
| Water Solubility | 0.19 g/100 mL | 20 °C | [3] |
| ~0.1 g/100 mL | Room Temperature | [10] | |
| Solubility in Organic Solvents | Soluble | Hot water, ethanol, ethyl acetate, benzene, chloroform, fixed oils | [3][9][10] |
| Insoluble | Mineral oil, glycerol | [9] | |
| Acidity (pKa) | 16.2 (for N-H proton) | [3] | |
| 21.0 (for N-H proton) | in DMSO | [3] | |
| Basicity (pKb) | 17.6 | [3] | |
| pKa of conjugate acid: -3.5 | [7] | ||
| Octanol/Water Partition Coefficient (logP) | 2.14 | [9] |
Table 3: Spectroscopic Properties of Indole
| Property | Wavelength (nm) | Solvent/Conditions | Source(s) |
| UV-Vis Absorption (λmax) | ~274 | [11] | |
| 20 nm and 18 nm red-shifted from experimental in some calculations | B3LYP/6-311+G(d,p) | [12] | |
| Fluorescence Emission (λem) | ~332 | [11] | |
| Bathochromic shift in more polar solvents | [13] |
Key Experimental Protocols
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[14][15]
Detailed Methodology:
-
Preparation of the Phenylhydrazone:
-
Dissolve the starting aldehyde or ketone (e.g., acetophenone, 0.042 mol) in ethanol and glacial acetic acid.[4]
-
Add phenylhydrazine dropwise with constant swirling.[4]
-
Heat the mixture (e.g., on a sand bath for 10 minutes).[4]
-
Cool the mixture in an ice bath to precipitate the phenylhydrazone.[4]
-
Collect the precipitate by filtration and wash with dilute hydrochloric acid followed by cold ethanol.[4]
-
Air dry the product and recrystallize from ethanol to obtain the pure phenylhydrazone.[4]
-
-
Cyclization to the Indole:
-
Place the crude phenylhydrazone in a beaker containing a suitable acid catalyst (e.g., a mixture of ortho-phosphoric acid and concentrated sulfuric acid, or Lewis acids like ZnCl₂, BF₃).[4][14][16]
-
Heat the mixture with constant stirring (e.g., on a water bath at 100-120°C for 20 minutes).[4]
-
Pour the hot reaction mixture into cold water.[4]
-
Collect the precipitated indole derivative by filtration and wash with water until the washings are neutral.[4]
-
Dry the crude product and recrystallize from a suitable solvent like ethanol.[4]
-
Caption: Experimental workflow for the Fischer Indole Synthesis.
Determination of Aqueous Solubility
The equilibrium solubility of an indole derivative can be determined using the crystal equilibrium method.[17]
Detailed Methodology:
-
Preparation of Saturated Solutions:
-
Equilibration:
-
Sample Collection and Preparation:
-
Quantification:
-
Data Analysis:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.[17] Express the result in units such as mg/mL or mol/L.
-
Determination of Lipophilicity (logP)
Lipophilicity is a critical parameter influencing the pharmacokinetic properties of a drug candidate. It can be determined experimentally using methods like reversed-phase thin-layer chromatography (RP-TLC).[18]
Detailed Methodology:
-
Preparation of Chromatographic System:
-
Use RP-TLC plates (e.g., silica gel coated with a nonpolar stationary phase).
-
Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., acetone) and an aqueous buffer (e.g., Tris buffer).[18]
-
-
Chromatographic Development:
-
Spot the indole derivative and a set of reference compounds with known logP values onto the RP-TLC plate.
-
Develop the chromatogram in a chamber saturated with the mobile phase.
-
-
Data Acquisition:
-
After development, dry the plate and visualize the spots.
-
Calculate the Rf value for each spot.
-
Convert the Rf values to RM values using the equation: RM = log((1/Rf) - 1).
-
-
Data Analysis:
-
For each compound, plot the RM values against the concentration of the organic solvent in the mobile phase.
-
Extrapolate the linear regression to 0% organic solvent to obtain the RM0 value, which is a measure of lipophilicity.[18]
-
Create a calibration curve by plotting the RM0 values of the reference compounds against their known logP values.
-
Determine the logP of the indole derivative from its RM0 value using the calibration curve.[18]
-
Biological Significance and Signaling Pathways
Indole and its derivatives are integral to numerous biological processes. Tryptophan, an indole-containing amino acid, is a precursor to the neurotransmitter serotonin and the hormone melatonin.[5] In bacteria, indole acts as an intercellular signal molecule, regulating aspects of bacterial physiology such as spore formation, drug resistance, biofilm formation, and virulence.[3]
Many indole derivatives exhibit potent pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][19][20] For instance, vincristine and vinblastine are indole alkaloids used as anticancer agents that inhibit tubulin polymerization.[5] The anti-inflammatory drug indomethacin also features an indole core.[3]
Caption: Simplified overview of major tryptophan metabolic pathways.
Conclusion
The indole scaffold represents a remarkably versatile and biologically significant structure. A thorough understanding of its physicochemical properties is paramount for the rational design and development of novel therapeutic agents. The experimental protocols outlined in this guide provide a practical framework for the synthesis and characterization of new indole derivatives. As research continues to uncover the intricate roles of indoles in biology, the importance of this heterocyclic core in drug discovery is set to expand even further.
References
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- 2. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
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- 4. benchchem.com [benchchem.com]
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- 7. bhu.ac.in [bhu.ac.in]
- 8. benchchem.com [benchchem.com]
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- 11. Absorption [Indole] | AAT Bioquest [aatbio.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 16. alfa-chemistry.com [alfa-chemistry.com]
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- 18. Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
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